molecular formula C19H22N2O3 B3864808 (2-methoxy-5-nitrophenyl)(4-phenylcyclohexyl)amine

(2-methoxy-5-nitrophenyl)(4-phenylcyclohexyl)amine

Cat. No. B3864808
M. Wt: 326.4 g/mol
InChI Key: FYXOIOQVGBFMND-UHFFFAOYSA-N
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Description

(2-methoxy-5-nitrophenyl)(4-phenylcyclohexyl)amine, commonly known as MNPA, is a chemical compound that has gained significant attention in the scientific community for its potential applications in medicinal chemistry. MNPA belongs to the class of arylcyclohexylamines and is a derivative of phencyclidine (PCP).

Mechanism of Action

The exact mechanism of action of MNPA is not fully understood. However, it is believed to act as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. MNPA has also been found to modulate the activity of the serotonin and dopamine systems in the brain.
Biochemical and Physiological Effects:
MNPA has been found to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. MNPA has also been found to increase the levels of glutathione, which is an antioxidant that protects cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of MNPA is its high potency and selectivity for the NMDA receptor. This makes it a useful tool for studying the role of the NMDA receptor in various physiological and pathological conditions. However, MNPA has been found to have low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of MNPA. One potential direction is the development of MNPA derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of the potential of MNPA in the treatment of other neurological disorders such as multiple sclerosis and epilepsy. Additionally, further research is needed to fully understand the mechanism of action of MNPA and its potential as a therapeutic agent.
Conclusion:
In conclusion, MNPA is a chemical compound that has shown potential in various scientific research applications. Its high potency and selectivity for the NMDA receptor make it a useful tool for studying the role of the NMDA receptor in various physiological and pathological conditions. However, further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.

Scientific Research Applications

MNPA has shown potential in various scientific research applications. It has been studied for its potential as an antidepressant, anxiolytic, and antipsychotic agent. MNPA has also been found to have neuroprotective effects and has been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-methoxy-5-nitro-N-(4-phenylcyclohexyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-24-19-12-11-17(21(22)23)13-18(19)20-16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-6,11-13,15-16,20H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXOIOQVGBFMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC2CCC(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxy-5-nitrophenyl)(4-phenylcyclohexyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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